1-Ethoxy-4-(2-nitro-1-(4-propoxyphenyl)propyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-4-(2-nitro-1-(4-propoxyphenyl)propyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of an ethoxy group, a nitro group, and a propoxyphenyl group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Ethoxy-4-(2-nitro-1-(4-propoxyphenyl)propyl)benzene typically involves multi-step organic reactions. The general synthetic route includes:
Nitration: Introduction of a nitro group to the benzene ring through electrophilic aromatic substitution.
Alkylation: Attachment of the propoxyphenyl group via Friedel-Crafts alkylation.
Etherification: Introduction of the ethoxy group through nucleophilic substitution.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability .
Analyse Chemischer Reaktionen
1-Ethoxy-4-(2-nitro-1-(4-propoxyphenyl)propyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly affecting the nitro group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the benzene ring.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-4-(2-nitro-1-(4-propoxyphenyl)propyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical products
Wirkmechanismus
The mechanism by which 1-Ethoxy-4-(2-nitro-1-(4-propoxyphenyl)propyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing cellular processes. The aromatic structure allows for interactions with various biological molecules, potentially affecting pathways involved in inflammation and microbial growth .
Vergleich Mit ähnlichen Verbindungen
1-Ethoxy-4-(2-nitro-1-(4-propoxyphenyl)propyl)benzene can be compared with similar compounds such as:
1-Ethoxy-4-nitrobenzene: Lacks the propoxyphenyl group, resulting in different chemical properties and applications.
4-Nitrophenetole: Similar structure but without the propyl group, affecting its reactivity and uses.
4-Ethoxynitrobenzene: Another related compound with variations in substituent groups.
Eigenschaften
CAS-Nummer |
62897-94-3 |
---|---|
Molekularformel |
C20H25NO4 |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
1-ethoxy-4-[2-nitro-1-(4-propoxyphenyl)propyl]benzene |
InChI |
InChI=1S/C20H25NO4/c1-4-14-25-19-12-8-17(9-13-19)20(15(3)21(22)23)16-6-10-18(11-7-16)24-5-2/h6-13,15,20H,4-5,14H2,1-3H3 |
InChI-Schlüssel |
QFHDLFLKTJVPCL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.